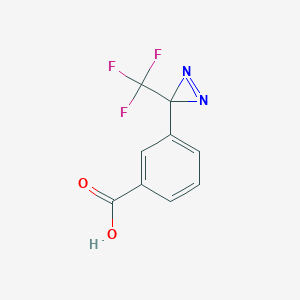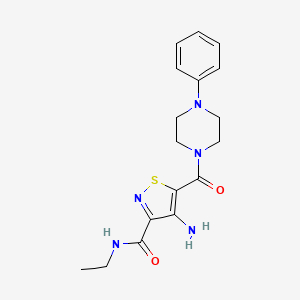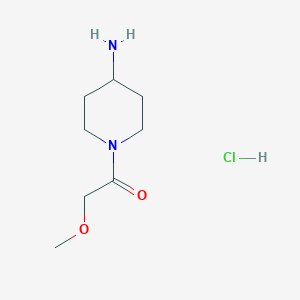
N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, gout, and menstrual cramps. It was first synthesized in the 1970s and has since been used in clinical practice.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Characterization
Compounds structurally related to N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide have been synthesized and characterized for their pharmacological properties. For example, studies on κ-opioid receptor antagonists demonstrate the potential of such compounds in treating depression and addiction disorders (S. Grimwood et al., 2011). Additionally, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has shown considerable antitumor activity against various cancer cell lines, suggesting the relevance of these compounds in oncology (L. Yurttaş et al., 2015).
Corrosion Inhibitors
Derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors, demonstrating their utility in protecting metals against corrosion in acidic and mineral oil mediums. This application is crucial for industries that require materials with high resistance to corrosive environments (A. Yıldırım & M. Cetin, 2008).
Material Science Applications
In materials science, these compounds have facilitated the development of novel materials. For instance, thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been utilized for preparing PMMA hybrid networks, which are significant for their improved thermal stability and robust polymer/filler networks (Gonul S. Batibay et al., 2020).
Antiplasmodial Properties
Compounds with the N-(3-Trifluoroacetyl-indol-7-yl) acetamide structure have been synthesized and evaluated for their in vitro antiplasmodial properties, showcasing the potential for treating malaria. This research indicates the importance of such compounds in the search for new antimalarial drugs (M. Mphahlele et al., 2017).
Antimicrobial and Antioxidant Properties
Recent studies have also explored the synthesis, structural investigation, and biological evaluation of heterocyclic amide derivatives, finding significant antioxidant and antimicrobial properties. These findings highlight the versatility of such compounds in developing new therapeutics with potential applications in treating infections and diseases caused by oxidative stress (Sukriye Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S2/c13-8-3-4-10(9(14)6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCTUVDNLKVLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)


![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)
![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)
![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)


